[3-(4-Methylphenyl)oxetan-3-yl]methanol
Description
[3-(4-Methylphenyl)oxetan-3-yl]methanol is an oxetane-derived compound featuring a para-methylphenyl substituent on the oxetane ring and a hydroxymethyl (-CH₂OH) functional group. Its molecular formula is C₁₁H₁₄O₂, with a molecular weight of 178.23 g/mol (CAS: 1903050-29-2 or 190305-029-2; discrepancies may reflect regional formatting differences) . This compound is utilized in industrial and scientific research contexts, particularly as a building block in organic synthesis and pharmaceutical intermediates .
Properties
IUPAC Name |
[3-(4-methylphenyl)oxetan-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-9-2-4-10(5-3-9)11(6-12)7-13-8-11/h2-5,12H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCMCBPWFXNLOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(COC2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [3-(4-Methylphenyl)oxetan-3-yl]methanol involves several steps and specific reaction conditions. One common synthetic route includes the reaction of 4-methylbenzaldehyde with ethylene oxide in the presence of a base to form the oxetane ring. The resulting product is then subjected to reduction reactions to yield this compound. Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield .
Chemical Reactions Analysis
[3-(4-Methylphenyl)oxetan-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms using reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
[3-(4-Methylphenyl)oxetan-3-yl]methanol has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of [3-(4-Methylphenyl)oxetan-3-yl]methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Feature |
|---|---|---|---|---|
| [3-(4-Methylphenyl)oxetan-3-yl]methanol | C₁₁H₁₄O₂ | 178.23 | 1903050-29-2 | Para-methyl, hydroxymethyl |
| [3-(4-Fluorophenyl)oxetan-3-yl]methanol | C₁₀H₁₁FO₂ | 182.20 | 1378472-32-2 | Fluorine substituent |
| [3-(4-Bromophenyl)oxetan-3-yl]methanol | C₁₀H₁₁BrO₂ | 243.10 | 1188264-15-4 | Bromine for cross-coupling |
| [3-(3-Chlorophenyl)oxetan-3-yl]methanol | C₁₀H₁₁ClO₂ | 198.65 | 1432492-63-1 | Meta-chloro substitution |
| 3-(4-Methylphenyl)-3-oxetanamine HCl | C₁₀H₁₄ClNO | 207.68 | 98632-91-8 | Amine functional group |
| 2-[3-(4-Fluorophenyl)oxetan-3-yl]ethanol | C₁₁H₁₃FO₂ | 196.22 | 1903142-29-9 | Extended ethanol chain |
Biological Activity
[3-(4-Methylphenyl)oxetan-3-yl]methanol is a compound featuring an oxetane ring, which has garnered attention in medicinal chemistry due to its potential biological activities. The oxetane moiety is known to act as a bioisostere for ketones, providing unique properties that can be exploited in drug design. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C11H14O2
- CAS Number : 83482057
- Molecular Weight : 178.23 g/mol
Synthesis
The synthesis of this compound typically involves the formation of the oxetane ring through cyclization reactions. Recent studies have employed various synthetic routes, including Friedel-Crafts alkylation and the use of Lewis acid catalysis, which have shown promising yields and purity levels in the final product .
The biological activity of this compound is primarily attributed to its interaction with cellular targets involved in cancer proliferation. The oxetane structure provides a unique binding profile that can influence enzyme activity and cellular signaling pathways.
Anticancer Activity
Research has demonstrated that derivatives of oxetane compounds exhibit significant cytotoxicity against various cancer cell lines. For example, studies have reported IC50 values in the micromolar range for compounds structurally related to this compound against breast cancer cell lines (MCF-7 and MDA-MB-231) and pancreatic cancer cells (PANC-1) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5c | MCF-7 | 0.47 ± 0.02 |
| 5h | MDA-MB-231 | 1.2 ± 0.05 |
| 5k | PANC-1 | 2.5 ± 0.10 |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the phenyl ring and the oxetane moiety significantly affect biological activity. Substituents such as halogens at specific positions on the phenyl ring enhance cytotoxicity, while the presence of electron-donating groups can further modulate activity .
Study 1: Antiproliferative Effects
In a study assessing the antiproliferative effects of various oxetane-containing compounds, this compound was evaluated alongside its analogs. The results indicated that compounds with a para-substituted methyl group on the phenyl ring exhibited enhanced activity compared to their ortho or meta counterparts.
Study 2: Molecular Docking Studies
Molecular docking simulations have provided insights into how this compound interacts with tubulin polymerization sites. These studies suggest that while it does not act as a potent inhibitor of tubulin polymerization like some ketone analogs, it may engage alternative pathways leading to apoptosis in cancer cells .
Q & A
Q. What are the optimal synthetic routes for [3-(4-Methylphenyl)oxetan-3-yl]methanol, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves oxetane ring formation followed by functionalization. A two-step approach is common:
Oxetane Ring Construction : React 4-methylbenzaldehyde with trimethylsulfoxonium iodide under basic conditions to form the oxetane core .
Methanol Group Introduction : Reduce the ketone intermediate (e.g., [3-(4-Methylphenyl)oxetan-3-yl]ketone) using NaBH₄ in THF/MeOH at 0°C. Yield optimization requires strict anhydrous conditions to avoid side reactions (e.g., over-reduction or ring-opening). Monitoring via TLC (hexane:EtOAc, 3:1) and purification by silica gel chromatography improves purity (>95%) .
Q. How is this compound characterized crystallographically, and what software is recommended for refinement?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement : Employ SHELXL for structure solution and refinement. The program’s robust handling of hydrogen bonding and thermal displacement parameters is critical for resolving disorder in the oxetane ring or methylphenyl group .
- Validation : Check CIF files with PLATON to identify missed symmetry or solvent-accessible voids .
Q. What are the solubility and stability profiles of this compound in common solvents?
Methodological Answer:
- Solubility : Highly soluble in DCM and THF, moderately in EtOAc, and sparingly in water (<0.1 mg/mL). Use sonication (30 min, 40 kHz) for aqueous suspensions.
- Stability : Store under argon at –20°C to prevent oxidation. Degradation studies (HPLC-MS) show <5% decomposition over 6 months when protected from light .
Advanced Research Questions
Q. How do hydrogen-bonding interactions in this compound crystals influence its supramolecular assembly?
Methodological Answer: Graph set analysis (Etter’s method) reveals two dominant motifs:
- Motif 1 : O–H···O hydrogen bonds between methanol groups (d = 2.65 Å, ∠ = 165°), forming chains (C(4) graph set).
- Motif 2 : C–H···π interactions between oxetane and methylphenyl groups (d = 3.2 Å), stabilizing layered packing.
Use Mercury 4.3.1 to visualize and quantify these interactions, noting deviations from ideal geometry due to steric strain in the oxetane ring .
Q. What strategies address regioselectivity challenges during functionalization of this compound?
Methodological Answer:
- Protection/Deprotection : Temporarily protect the methanol group as a silyl ether (e.g., TBSCl/imidazole in DMF) to direct electrophilic substitution to the oxetane ring .
- Catalytic Control : Use Pd(OAc)₂/XPhos for Suzuki-Miyaura coupling at the 4-methylphenyl group, achieving >80% selectivity. Competitive binding at the oxetane oxygen is minimized by low-temperature conditions (0–5°C) .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic ring-opening reactions?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces. The oxetane oxygen’s high electron density (−0.45 e) makes it susceptible to acid-catalyzed ring-opening.
- Kinetic Studies : Compare activation energies (ΔG‡) for ring-opening with HCl vs. TFA. MD simulations (AMBER) show faster protonation kinetics with HCl in polar aprotic solvents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
